Superior SYK Enzymatic Potency of TAK-659 Versus Leading SYK Inhibitors
TAK-659 inhibits SYK with an IC50 of 3.2–4.3 nM, representing a >12-fold improvement in potency over the clinically established SYK inhibitor fostamatinib (IC50 41 nM) and a >2.4-fold improvement over entospletinib (IC50 7.7 nM) [1][2]. Cerdulatinib, a dual JAK/SYK inhibitor, inhibits SYK with an IC50 of 32 nM, making TAK-659 approximately 7.5–10-fold more potent against SYK .
| Evidence Dimension | SYK enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.2 nM (SYK) [1]; IC50 = 4.3 nM (SYK) [2] |
| Comparator Or Baseline | Fostamatinib (R406) IC50 = 41 nM; Entospletinib IC50 = 7.7 nM; Cerdulatinib IC50 = 32 nM |
| Quantified Difference | 12.8-fold more potent than fostamatinib (3.2 vs 41 nM); 2.4-fold more potent than entospletinib; 7.5–10-fold more potent than cerdulatinib |
| Conditions | Cell-free enzymatic assays; purified SYK kinase domain |
Why This Matters
Higher SYK potency at lower concentrations translates to a wider therapeutic window and lower drug load required for target engagement in hematopoietic cells.
- [1] Huck J, et al. Antitumor activity of inhibiting SYK kinase with TAK-659, an investigational agent, in DLBCL models. J Clin Oncol. 2014;32(15_suppl):8580. View Source
- [2] Yu J, et al. Anti-tumor activity of TAK-659, a dual inhibitor of SYK and FLT-3 kinases, in AML models. J Clin Oncol. 2016;34(15_suppl):e14091. View Source
